molecular formula C7H5ClF3N B091045 3-Amino-4-chlorobenzotrifluoride CAS No. 121-50-6

3-Amino-4-chlorobenzotrifluoride

Cat. No. B091045
Key on ui cas rn: 121-50-6
M. Wt: 195.57 g/mol
InChI Key: VKTTYIXIDXWHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05744643

Procedure details

A degassed solution of 40 mmol of 2-chloro-5-trifluoromethylnitrobenzene (starting material) and 40 ml of xylene are placed in an autoclave (volume: 200 ml). 5.0 mmol of TPPTS (in the form of 9.2 g of an aqueous solution containing 0.546 mol of TPPTS/kg of solution) as phosphine and 2.4 g (60 mmol) of NaOH, 23.8 ml of H2O and 1.0 mmol of PdCl2 are added. The pH is from 10.5 to 11.0.
Quantity
40 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
9.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.546 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
PdCl2
Quantity
1 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
23.8 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[N+:12]([O-])=O.C1C=C(S([O-])(=O)=O)C=C(P(C2C=CC=C(S([O-])(=O)=O)C=2)C2C=CC=C(S([O-])(=O)=O)C=2)C=1.[Na+].[Na+].[Na+].P.[OH-].[Na+]>Cl[Pd]Cl.O.C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:9])([F:10])[F:11])=[CH:4][C:3]=1[NH2:12] |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
40 mmol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Name
aqueous solution
Quantity
9.2 g
Type
reactant
Smiles
Name
Quantity
0.546 mol
Type
reactant
Smiles
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
PdCl2
Quantity
1 mmol
Type
catalyst
Smiles
Cl[Pd]Cl
Name
Quantity
23.8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Name
Type
Smiles
ClC1=C(N)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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